N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
Description
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a 2-methylimidazole moiety and a phenoxyacetamide side chain bearing a trifluoromethyl group. The imidazole substituent may influence target binding affinity, as seen in analogous compounds targeting enzymes or receptors .
Properties
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O3/c1-13-23-7-9-26(13)16-5-6-18(29)27(25-16)10-8-24-17(28)12-30-15-4-2-3-14(11-15)19(20,21)22/h2-7,9,11H,8,10,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFVPMXFGNDMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes imidazole and pyridazine moieties, suggests various biological activities that warrant exploration. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C19H18F3N5O3
- Molecular Weight : 421.38 g/mol
- IUPAC Name : N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the presence of the imidazole and pyridazine rings enhances its affinity for specific enzymes and receptors involved in disease pathways.
Biological Activity Overview
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor proliferation. For instance, imidazole derivatives have shown promise in suppressing tumor growth in xenograft models .
- Antimicrobial Properties : The trifluoromethyl group in the structure may enhance the compound's antimicrobial potency. Compounds containing trifluoromethyl groups are known to exhibit increased lipophilicity, potentially improving their ability to penetrate bacterial membranes .
- Enzyme Inhibition : Similar compounds have been identified as effective inhibitors of various enzymes, including serine proteases, which play significant roles in cancer metastasis . The potential for this compound to inhibit such enzymes could be explored further.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study conducted on imidazole derivatives demonstrated their ability to reduce tumor size in mouse models through targeted inhibition of the PI3K/AKT/mTOR pathway. This study highlights the potential application of similar compounds, including this compound, as therapeutic agents against malignancies.
Case Study 2: Antimicrobial Testing
In vitro testing of related compounds with trifluoromethyl groups showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structural similarities suggest that this compound may possess comparable antimicrobial properties.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The pyridazinone core in the target compound differs from triazole (), pyrrole (), and benzothiazole () systems, which may alter electronic properties and binding interactions.
- The 3-(trifluoromethyl)phenoxy group is structurally distinct from naphthyl ethers () and methoxy-substituted benzothiazoles ().
Pharmacological Implications (Inferred)
- Trifluoromethyl Groups : Common in and , this group enhances metabolic stability and membrane permeability. Its presence in the target compound suggests similar advantages .
- Imidazole vs. Triazole: Imidazoles (target compound, ) can act as hydrogen-bond donors/acceptors, while triazoles () exhibit stronger dipole interactions. This may influence target selectivity.
- Pyridazinone vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including:
- 1,3-Dipolar Cycloaddition : A copper-catalyzed reaction between azides and alkynes, as exemplified in analogous acetamide syntheses (e.g., ).
- Amide Coupling : Using reagents like EDCI/HOBt for coupling carboxylic acid derivatives with amines.
- Optimization : Control reaction conditions (e.g., tert-BuOH:H₂O solvent system, room temperature, 6–8 hours) and monitor via TLC (hexane:ethyl acetate 8:2) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for imidazole (δ ~7.2–8.4 ppm), pyridazinone (δ ~5.4–6.0 ppm), and trifluoromethylphenoxy groups (δ ~125–130 ppm for ¹³C) .
- IR : Identify key functional groups (C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺) with <2 ppm error .
- Chromatography : HPLC for purity assessment (>95%) .
Q. What structural features contribute to its potential bioactivity?
- Methodological Answer : Key motifs include:
- Pyridazinone core : Known for enzyme inhibition (e.g., phosphodiesterase) .
- Trifluoromethylphenoxy group : Enhances metabolic stability and target binding via hydrophobic/electronic effects .
- Imidazole moiety : Facilitates hydrogen bonding with biological targets (e.g., kinases) .
- Comparative Analysis : Structural analogs (e.g., pyrazole derivatives) show anticancer activity via apoptosis induction, suggesting similar mechanisms .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and predict regioselectivity in cycloaddition reactions .
- Machine Learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to recommend optimal conditions (e.g., Cu(OAc)₂ catalyst at 10 mol%) .
- Validation : Cross-check computational predictions with small-scale experiments .
Q. What statistical approaches are suitable for optimizing yield and selectivity in its synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (e.g., tert-BuOH:H₂O ratio 3:1 for solubility vs. reactivity) .
- Case Study : A 2023 study achieved 85% yield for a similar acetamide using DoE-optimized conditions .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Methodological Answer :
- Analog Synthesis : Replace trifluoromethylphenoxy with fluorophenyl or methoxyphenyl groups to assess electronic effects .
- Bioactivity Assays : Test analogs for target inhibition (e.g., IC₅₀ values in enzyme assays) .
- Key Findings : Nitro-substituted analogs (e.g., 6b in ) showed enhanced cytotoxicity, suggesting nitro groups improve permeability .
Q. What mechanistic studies are needed to elucidate its biological mode of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds .
- Kinetic Studies : Measure enzyme inhibition (e.g., kinase assays) under varied substrate concentrations .
- Molecular Dynamics : Simulate binding interactions with predicted targets (e.g., ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
